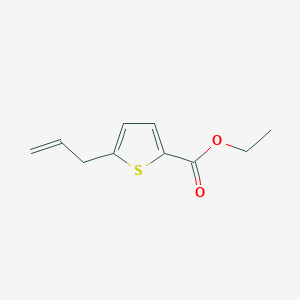

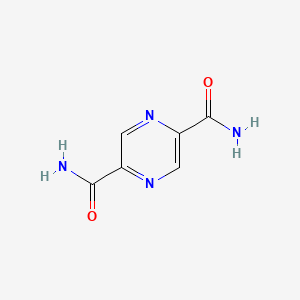

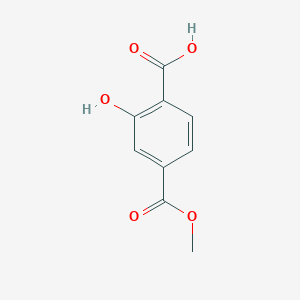

![molecular formula C12H15N B1317059 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] CAS No. 157736-60-2](/img/structure/B1317059.png)

3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It also includes the compound’s chemical properties, such as its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties .科学的研究の応用

Anticancer Applications

Derivatives of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] have been synthesized and evaluated for their anticancer activity. For instance, a study demonstrated that certain hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety exhibit significant anticancer activity against various cancer cell lines. A specific derivative was identified as highly effective and selective towards tumor cells, suggesting its potential as a scaffold for developing new thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Synthesis of Spiroheterocyclic Compounds

Research on the synthesis of spiroheterocyclic compounds using 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] derivatives has led to the development of novel synthetic methods. A study detailed an efficient four-component reaction for synthesizing spiroheterocyclic compounds, offering advantages such as short reaction times, wide substrate scope, and simple setup, contributing to the field of heterocyclic chemistry (Meng et al., 2017).

Gastric Antisecretory Agents

In the quest for more potent gastric antisecretory agents than existing proton pump inhibitors, derivatives of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] were explored. One study designed novel derivatives aiming to bind strongly to the potassium-binding site of H+,K+-ATPase, resulting in compounds with potent inhibitory action on gastric acid secretion in rats. This research offers a new perspective on drug design for treating gastric acid-related diseases (Imaeda et al., 2017).

Novel Synthetic Approaches

The development of new synthetic methodologies for constructing spiro and heterocyclic frameworks is another significant application. For example, a study reported the synthesis of novel compounds through reactions involving 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] derivatives, demonstrating the versatility and potential of these compounds in organic synthesis (Marinov et al., 2014).

Safety And Hazards

特性

IUPAC Name |

spiro[2,3-dihydro-1H-naphthalene-4,3'-azetidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-6-11-10(4-1)5-3-7-12(11)8-13-9-12/h1-2,4,6,13H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAGUUAVKYHINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CNC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)

![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)